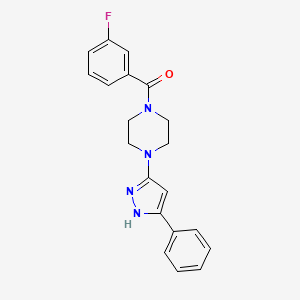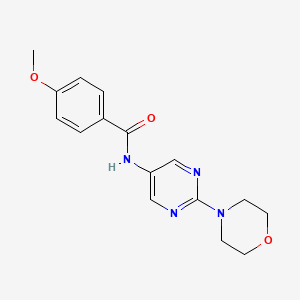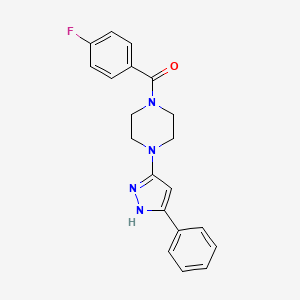![molecular formula C14H19N3O B11194892 N-butyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11194892.png)
N-butyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound features a fused bicyclic system, which is crucial for its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
N-Butylation and N-Methylation: The introduction of the butyl and methyl groups can be performed using alkyl halides (e.g., butyl bromide and methyl iodide) in the presence of a base like potassium carbonate.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine or ammonia under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry
N-butyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with biomolecules, including proteins and nucleic acids. It serves as a probe to understand the mechanisms of enzyme inhibition and receptor binding.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties enable the development of materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-butyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
- N-butyl-N,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
- N-butyl-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide
Uniqueness
N-butyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the butyl group at the nitrogen atom and the methyl group at the 7-position of the imidazo[1,2-a]pyridine ring provides distinct steric and electronic effects, differentiating it from other similar compounds.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-butyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H19N3O/c1-4-5-7-16(3)14(18)12-10-17-8-6-11(2)9-13(17)15-12/h6,8-10H,4-5,7H2,1-3H3 |
InChI Key |
BXUPQWCXSWRKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CN2C=CC(=CC2=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11194818.png)
![N-cyclopentyl-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11194831.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11194843.png)
![N-(3-chloro-4-methoxyphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11194846.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11194847.png)

![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B11194862.png)
![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11194863.png)


![N-(butan-2-yl)-2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B11194881.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11194884.png)
![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11194886.png)
